3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
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Overview
Description
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound with the molecular formula C11H11BrN2O2.BrH. It is a brominated derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: This involves the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Transition metal-catalyzed cross-coupling reactions: Methods such as Suzuki-Miyaura coupling can be employed to introduce the bromo group into the imidazo[1,2-a]pyridine core structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process involves the careful handling of bromine and other reagents to avoid unwanted side reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups present in the compound.
Substitution Reactions: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced forms of the compound, which may include the removal of the bromo group.
Substitution Products: Substituted derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.
Mechanism of Action
The mechanism by which 3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is compared with other similar compounds, such as:
3-Bromo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide: This compound has a methyl group at the 8th position, which can affect its chemical and biological properties.
3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide:
3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide: This compound has a chlorine atom at the 6th position, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2.BrH/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8;/h3-6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPAEIXJZAJFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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